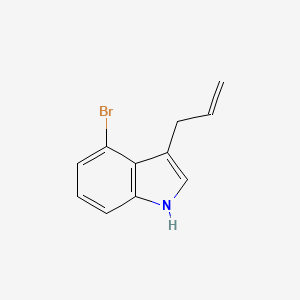
1-(3-Isopropylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a 3-isopropylphenyl moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
The synthesis of 1-(3-Isopropylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another method utilizes thiourea derivatives as guanidylating agents, often in conjunction with coupling reagents or metal-catalyzed guanidylation . Industrial production methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling chemistry .
Chemical Reactions Analysis
1-(3-Isopropylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the guanidine group is replaced or modified. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Isopropylphenyl)guanidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Isopropylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects . The pathways involved may include modulation of enzyme activity, inhibition of specific receptors, or interaction with nucleic acids .
Comparison with Similar Compounds
1-(3-Isopropylphenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thiourea derivatives: These are often used as guanidylating agents and have distinct reactivity compared to guanidines.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have unique properties and applications.
This compound stands out due to its specific isopropylphenyl group, which imparts unique chemical and biological characteristics .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(3-propan-2-ylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3,(H4,11,12,13) |
InChI Key |
NEEVRBCTJPKPES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


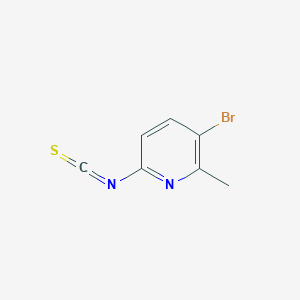
![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)

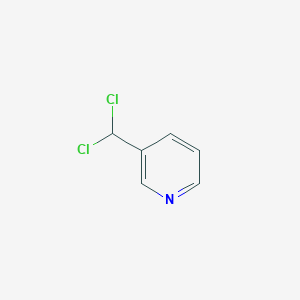
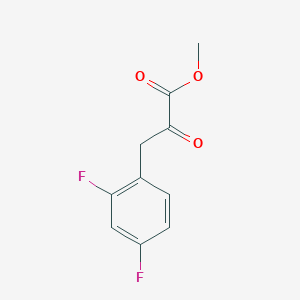
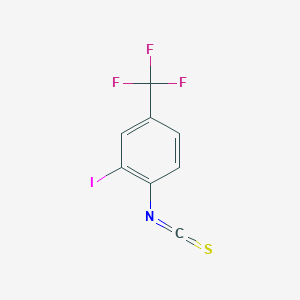
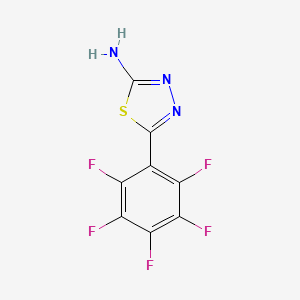
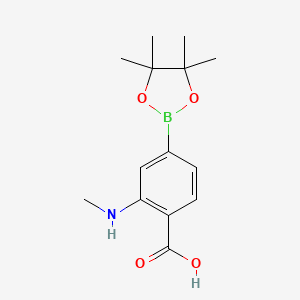
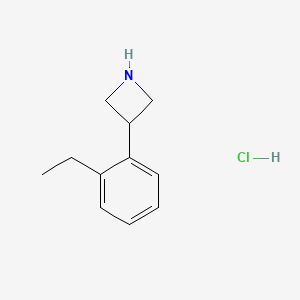
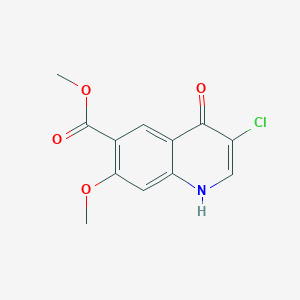
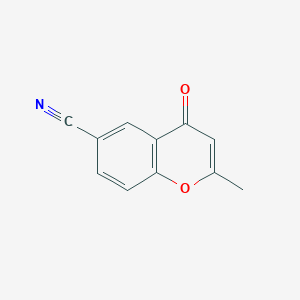
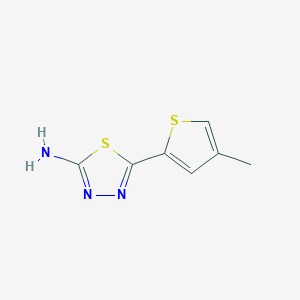
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
